

Application Notes and Protocols: Perindopril in a Murine Model of Cardiac Fibrosis

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Compound of Interest

Compound Name: *Perindopril*

Cat. No.: *B000391*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart, is a final common pathway in most cardiac diseases, leading to ventricular stiffness, diastolic and systolic dysfunction, and ultimately heart failure. The renin-angiotensin-aldosterone system (RAAS) plays a pivotal role in the pathophysiology of cardiac fibrosis, with angiotensin II (Ang II) being a key mediator. **Perindopril**, an angiotensin-converting enzyme (ACE) inhibitor, effectively blocks the conversion of angiotensin I to Ang II, thereby mitigating its downstream pro-fibrotic effects. This document provides detailed application notes and protocols for investigating the therapeutic potential of **perindopril** in a murine model of cardiac fibrosis induced by transverse aortic constriction (TAC).

Data Presentation

The following tables summarize the quantitative data from a representative study investigating the effects of **perindopril** on cardiac remodeling and fibrosis in a TAC-induced murine model.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Effects of **Perindopril** on Cardiac Remodeling and Pulmonary Congestion.

Group	HW/BW (mg/g)	HW/TBL (mg/mm)	LW/BW (mg/g)	LW/TBL (mg/mm)
Sham	3.5 ± 0.4	0.20 ± 0.03	4.5 ± 0.5	0.25 ± 0.04
TAC	6.2 ± 0.7	0.35 ± 0.05	7.8 ± 0.9	0.44 ± 0.06
TAC + Perindopril (2 mg/kg)	5.1 ± 0.6#	0.29 ± 0.04#	6.3 ± 0.7#	0.35 ± 0.05#
TAC + Perindopril (8 mg/kg)	4.2 ± 0.5#	0.24 ± 0.03#	5.2 ± 0.6#	0.29 ± 0.04#

*p < 0.05 vs. Sham; #p < 0.05 vs. TAC. Data are presented as mean ± SD. HW: Heart Weight; BW: Body Weight; TBL: Tibial Length; LW: Lung Weight.[1][4]

Table 2: Effects of **Perindopril** on Cardiac Function (Echocardiography).

Group	EF (%)	LVIDd (mm)	IVSd (mm)	LVPWd (mm)
Sham	65 ± 5	3.8 ± 0.3	0.7 ± 0.1	0.7 ± 0.1
TAC	38 ± 4	5.5 ± 0.4	1.2 ± 0.2	1.1 ± 0.1
TAC + Perindopril (2 mg/kg)	49 ± 5#	4.7 ± 0.3#	1.0 ± 0.1#	0.9 ± 0.1#
TAC + Perindopril (8 mg/kg)	58 ± 6#	4.1 ± 0.3#	0.8 ± 0.1#	0.8 ± 0.1#

*p < 0.05 vs. Sham; #p < 0.05 vs. TAC. Data are presented as mean ± SD. EF: Ejection Fraction; LVIDd: Left Ventricular Internal Diameter at end-diastole; IVSd: Interventricular Septal thickness at end-diastole; LVPWd: Left Ventricular Posterior Wall thickness at end-diastole.[1][2]

Table 3: Effects of **Perindopril** on Myocardial Fibrosis Markers (mRNA and Protein Levels).

Group	Collagen I (relative expression)	Collagen III (relative expression)	α -SMA (relative expression)	Periostin (relative expression)
Sham	1.0 \pm 0.2	1.0 \pm 0.3	1.0 \pm 0.2	1.0 \pm 0.3
TAC	4.5 \pm 0.8	3.8 \pm 0.7	5.2 \pm 0.9	4.1 \pm 0.6
TAC + Perindopril (2 mg/kg)	2.8 \pm 0.5#	2.5 \pm 0.4#	3.1 \pm 0.6#	2.7 \pm 0.5#
TAC + Perindopril (8 mg/kg)	1.5 \pm 0.3#	1.4 \pm 0.3#	1.8 \pm 0.4#	1.6 \pm 0.4#

*p < 0.05 vs. Sham; #p < 0.05 vs. TAC. Data are presented as mean \pm SD. α -SMA: alpha-Smooth Muscle Actin.[1][3]

Experimental Protocols

Murine Model of Cardiac Fibrosis: Transverse Aortic Constriction (TAC)

The TAC model is a widely used surgical procedure to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent fibrosis.[5][6][7]

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- Anesthesia: Ketamine (80-100 mg/kg) and Xylazine (5-10 mg/kg) or Isoflurane (1-3%)[8]
- Surgical instruments: forceps, scissors, needle holder, chest retractor[6]
- Suture: 6-0 or 7-0 silk suture[1][7]

- Blunt needle (26 or 27-gauge)[6][7]
- Ventilator for small rodents[6]
- Heating pad[6]
- Analgesics: Buprenorphine (0.05-0.1 mg/kg)[8]

Procedure:

- Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.[6]
- Perform endotracheal intubation and connect the mouse to a rodent ventilator.[6]
- Make a small horizontal incision at the level of the second rib to expose the sternum.
- Perform a partial upper sternotomy to visualize the aortic arch.[9]
- Carefully dissect the thymus and surrounding connective tissue to isolate the transverse aorta between the innominate and left common carotid arteries.[6]
- Pass a 6-0 or 7-0 silk suture under the aortic arch.[1][9]
- Place a 26 or 27-gauge blunt needle parallel to the aorta.[6][7]
- Tie the suture snugly around the aorta and the needle.
- Promptly remove the needle to create a defined constriction.[6]
- For sham-operated control mice, the same procedure is performed without constricting the aorta.[1]
- Close the chest and suture the skin incision.
- Administer post-operative analgesics and monitor the animal for recovery.[8]

Perindopril Administration

Materials:

- **Perindopril** erbumine
- Vehicle (e.g., sterile water or saline)
- Oral gavage needles

Procedure:

- Prepare fresh solutions of **perindopril** daily.
- Divide the TAC-operated mice into treatment groups:
 - TAC + Vehicle
 - TAC + **Perindopril** (2 mg/kg/day)[1][2]
 - TAC + **Perindopril** (8 mg/kg/day)[1][2]
- Administer **perindopril** or vehicle via oral gavage once daily, starting 1-3 days post-TAC surgery and continuing for the duration of the study (typically 4-8 weeks).

Histological Analysis of Cardiac Fibrosis

Materials:

- 4% Paraformaldehyde (PFA) in PBS
- Ethanol series (70%, 80%, 95%, 100%)
- Xylene
- Paraffin wax
- Microtome
- Masson's Trichrome staining kit

- Microscope with a digital camera

Procedure:

- At the end of the treatment period, euthanize the mice and excise the hearts.
- Wash the hearts with cold PBS and fix in 4% PFA overnight at 4°C.
- Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
- Cut 5 µm thick sections and mount them on glass slides.
- Deparaffinize and rehydrate the sections.
- Perform Masson's Trichrome staining according to the manufacturer's protocol to visualize collagen fibers (blue/green), nuclei (black), and myocardium (red).[\[10\]](#)
- Capture images of the stained sections and quantify the fibrotic area as a percentage of the total left ventricular area using image analysis software (e.g., ImageJ).

Quantitative Real-Time PCR (qRT-PCR) for Fibrosis-Related Genes

Materials:

- RNA extraction kit (e.g., TRIzol)
- Reverse transcription kit
- SYBR Green or TaqMan-based qPCR master mix
- Primers for target genes (Collagen I, Collagen III, α -SMA, Periostin) and a housekeeping gene (e.g., GAPDH).[\[1\]](#)
- Real-time PCR system

Procedure:

- Excise the left ventricular tissue and immediately snap-freeze it in liquid nitrogen.
- Extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Perform qPCR using SYBR Green or TaqMan chemistry with specific primers for the genes of interest.
- Analyze the data using the $2^{-\Delta\Delta C_t}$ method to determine the relative gene expression, normalized to the housekeeping gene.[\[11\]](#)[\[12\]](#)

Western Blotting for Fibrosis-Related Proteins

Materials:

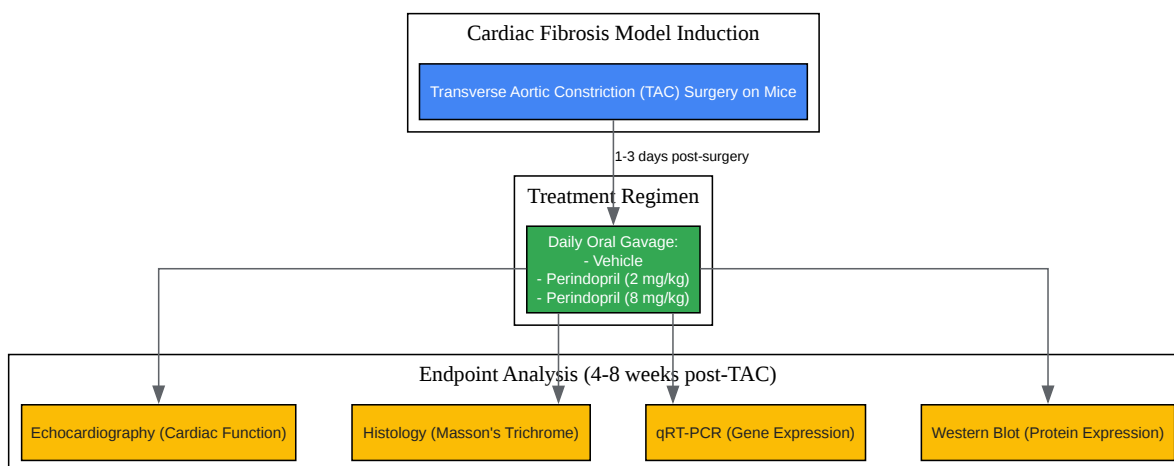
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Primary antibodies: anti-Collagen I, anti-Collagen III, anti- α -SMA, anti-Periostin, anti-GAPDH (loading control)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Homogenize frozen left ventricular tissue in RIPA buffer.
- Centrifuge the lysate and collect the supernatant.

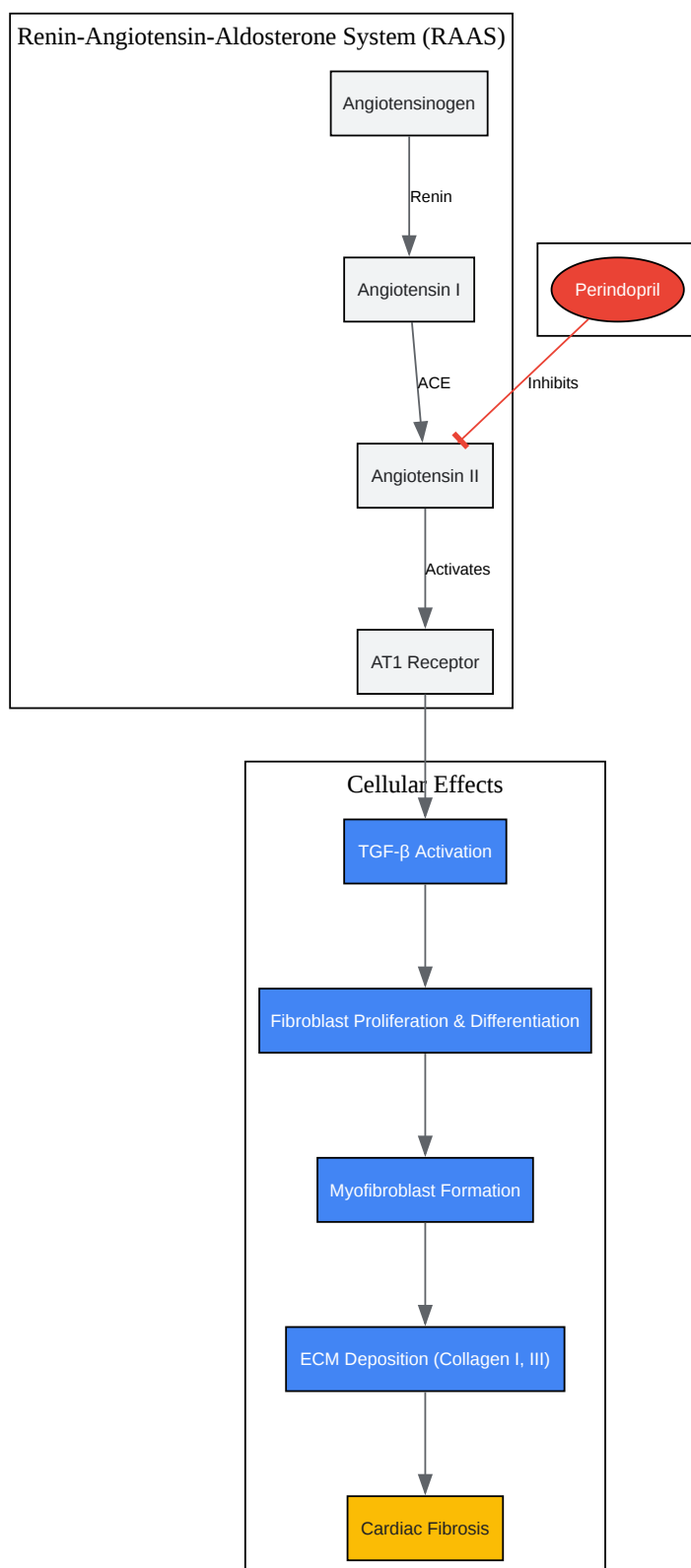
- Determine the protein concentration using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensity and normalize to the loading control.

Mandatory Visualizations



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Caption: Experimental workflow for studying **perindopril** in a TAC-induced cardiac fibrosis model.



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Caption: **Perindopril**'s mechanism of action in mitigating cardiac fibrosis.

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